

Application Notes and Protocols for the Synthesis of Schisanlignone C Analogues

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Compound of Interest

Compound Name: Schisanlignone C

Cat. No.: B15595247

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These application notes provide detailed protocols for the synthesis of **Schisanlignone C** analogues, a class of dibenzocyclooctadiene lignans with significant therapeutic potential. The protocols are based on a biomimetic approach, which mimics the natural biosynthetic pathway of these compounds. Additionally, this document outlines the evaluation of their biological activities, including anti-cancer and anti-inflammatory effects, and provides insights into their mechanism of action through the modulation of key signaling pathways.

Introduction

Schisanlignone C and its analogues are natural products isolated from plants of the *Schisandra* genus.^[1] These compounds have garnered considerable interest in the scientific community due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.^{[1][2]} The core structure of these lignans is a dibenzocyclooctadiene ring system, which is biosynthetically formed through the oxidative dimerization of two phenylpropanoid units.^[3] Understanding the synthesis and biological activity of these analogues is crucial for the development of new therapeutic agents.

Data Presentation

Table 1: Anti-proliferative Activity of Schisanlignone C Analogues in Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Reference
Analogue 1	HTB-26 (Breast Cancer)	10-50	[4]
Analogue 2	PC-3 (Prostate Cancer)	10-50	[4]
Analogue 3	HepG2 (Hepatocellular Carcinoma)	10-50	[4]
Analogue 4	HCT116 (Colon Cancer)	22.4	[4]
Analogue 5	AGS (Gastric Cancer)	15.2	[5]

Table 2: Anti-inflammatory Activity of Schisanlignone C Analogues

Compound	Assay	Cell Line	Inhibition	Reference
Analogue A	Nitric Oxide (NO) Production	RAW 264.7	Significant decrease	[5]
Analogue B	TNF-α, IL-1β, IL-6 Expression	RAW 264.7	Effective attenuation	[5]
Schisandrin A	Carrageenan-induced paw edema	Mice	Significant inhibition	[6]
Cajanin	NO Production	RAW 264.7	IC50 = 19.38 μM	[7]
Cajanin	IL-6 Production	RAW 264.7	IC50 = 7.78 μM	[7]

Experimental Protocols

Protocol 1: Biomimetic Synthesis of a Schisanlignone C Analogue

This protocol describes a representative biomimetic synthesis of a dibenzocyclooctadiene lignan, which is a core structure of **Schisanlignone C** analogues. The key step is an oxidative cyclization of a trans-2,3-dibenzylbutyrolactone precursor.^{[3][8]}

Materials:

- trans-2,3-dibenzylbutyrolactone precursor
- Phenyliodonium diacetate (PIDA)
- Aqueous methanol
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Preparation of the Dibenzylbutyrolactone Precursor: Synthesize the appropriately substituted trans-2,3-dibenzylbutyrolactone precursor using established methods. Asymmetric synthesis can be employed to control the stereochemistry.
- Oxidative Cyclization:
 - Dissolve the trans-2,3-dibenzylbutyrolactone precursor in aqueous methanol.
 - Add phenyliodonium diacetate (PIDA) to the solution.
 - Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Extract the product with dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-hydroxycyclohexa-2,5-dienone intermediate.^[3]
- Rearrangement to the Dibenzocyclooctadiene Core:
 - Dissolve the crude intermediate in dichloromethane.
 - Add trifluoroacetic acid (TFA) to catalyze the rearrangement.
 - Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
 - Neutralize the reaction with saturated sodium bicarbonate solution.
 - Extract the product with dichloromethane.
 - Dry the organic layer and concentrate under reduced pressure.^[3]
- Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired **Schisanlignone C** analogue.
- Further Functional Group Manipulations: If necessary, perform subsequent reactions to modify the functional groups on the aromatic rings or the lactone moiety to obtain other analogues.

Protocol 2: In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized **Schisanlignone C** analogues on cancer cell lines.

Materials:

- 96-well plates
- Cancer cell lines (e.g., HepG2, HeLa)[3]
- Complete culture medium (e.g., DMEM with 10% FBS)
- Synthesized **Schisanlignone C** analogues dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.[3]
- Compound Treatment: Treat the cells with various concentrations of the **Schisanlignone C** analogues and a vehicle control (DMSO).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of the synthesized analogues to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

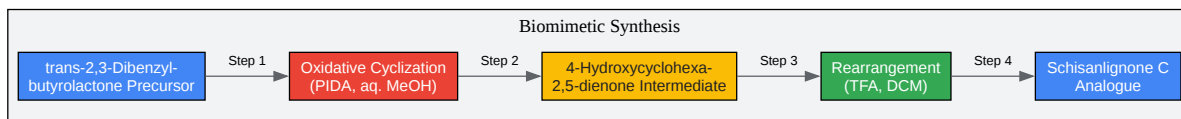
Materials:

- RAW 264.7 macrophage cells
- 96-well plates
- Complete culture medium
- Lipopolysaccharide (LPS)
- Synthesized **Schisanlignone C** analogues dissolved in DMSO
- Griess reagent
- Sodium nitrite standard solution
- Microplate reader

Procedure:

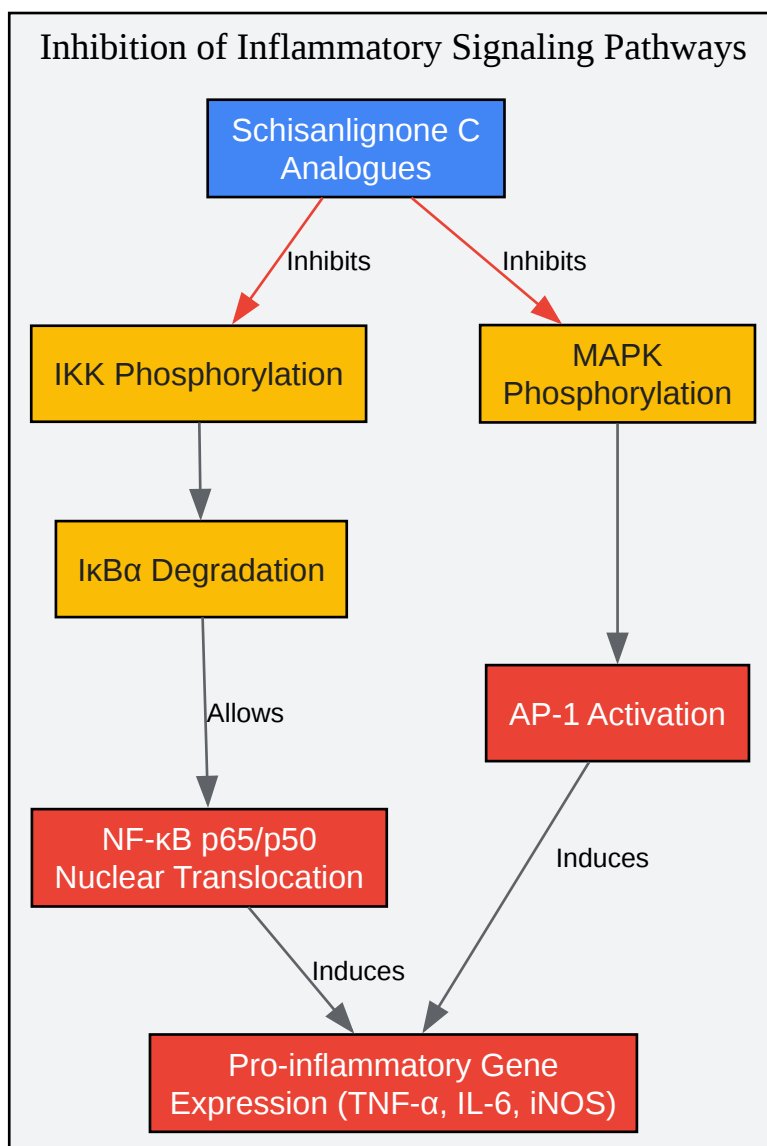
- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
- Pre-treatment: Pre-treat the cells with various concentrations of the lignan compounds for 1-2 hours.[3]
- LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[3]
- Supernatant Collection: Collect the culture supernatant from each well.
- Griess Reaction: Add Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[3]
- Absorbance Measurement: Measure the absorbance at 540 nm.[3]
- Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.[3]

Mandatory Visualization



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Caption: Biomimetic synthesis workflow for **Schisanlignone C** analogues.



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Caption: Lignan-mediated inhibition of NF-κB and MAPK signaling pathways.

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